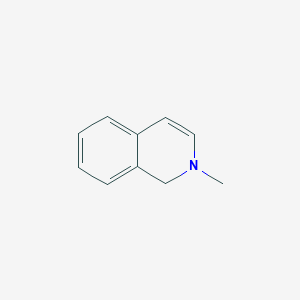
2-Methyl-1,2-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing aromatic compounds that are widely found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of N-arylpropargylamines in the presence of a palladium catalyst. This method typically requires mild reaction conditions and yields the desired product with high efficiency . Another method involves the use of silver-catalyzed tandem cycloisomerization/hydroarylation reactions, which also provide an efficient route to 1,2-dihydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of multicomponent reactions, such as the reaction of isoquinoline with alkyl propiolates and 1,3-diketones. This method is advantageous due to its simplicity and the ability to produce the compound in large quantities under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
2-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
2-Methyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is a fully saturated derivative and has different chemical properties and applications.
Isoquinoline: The parent compound, which lacks the 2-methyl and dihydro modifications, has a simpler structure and different reactivity.
2-Methylisoquinoline: This compound lacks the dihydro modification, resulting in different chemical behavior and applications.
Properties
CAS No. |
14990-40-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methyl-1H-isoquinoline |
InChI |
InChI=1S/C10H11N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-7H,8H2,1H3 |
InChI Key |
AKIKYWSEBGSZBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


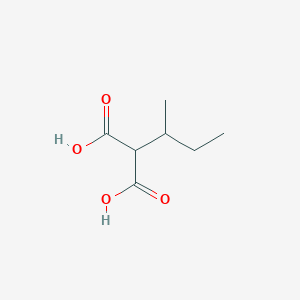

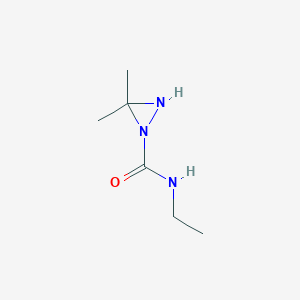
![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)
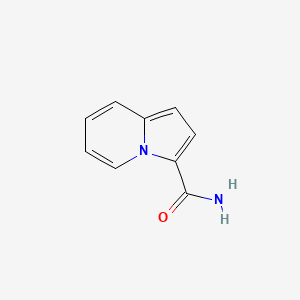


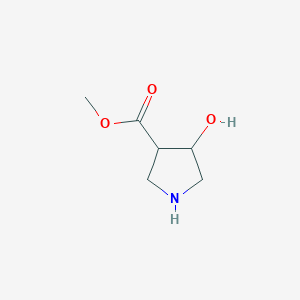
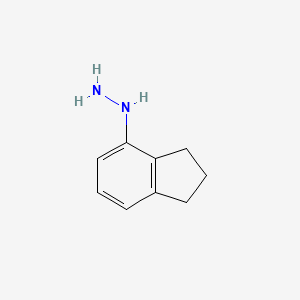
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)

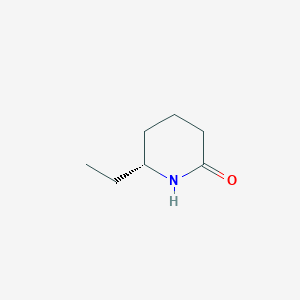
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
